N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Catalog No.
S709448
CAS No.
74663-75-5
M.F
C26H36N2
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

This sterically encumbered α-diimine ligand is the essential precursor for IPr and SIPr NHCs, required for Grubbs second-generation metathesis and Pd-PEPPSI cross-coupling catalysts. Procuring this specific Dipp-substituted compound ensures sufficient steric shielding to prevent catalyst decomposition.

  • Directly yields high-purity IPr·HCl or SIPr·HCl for advanced catalysis.
  • As a ligand, blocks β-hydride elimination in olefin polymerization, producing high-MW branched polyolefins instead of low-value oligomers.
  • Massive steric bulk (%Vbur) from four ortho-isopropyl groups stabilizes reactive intermediates, unlike mesityl analogs that compromise performance.

CAS Number

74663-75-5

Product Name

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine

Molecular Formula

C26H36N2

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3

InChI Key

JWVIIGXMTONOFR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C

Synonyms

Dipp-DAB, Ar-DAB, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, Glyoxal bis(2,6-diisopropylphenylimine), N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine, 1,2-Bis(2,6-diisopropylphenylimino)ethane

Purity

≥98%

Package Size

500 mg, 1 g, 5 g

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine (CAS: 74663-75-5), frequently referred to as Dipp-DAB or Ar-DAB, is a highly sterically encumbered, symmetrical α-diimine ligand. From a procurement perspective, it is the foundational precursor required for the synthesis of the ubiquitous IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) class of N-heterocyclic carbenes (NHCs). Additionally, it serves as a direct, redox-active bidentate nitrogen ligand in late-transition-metal and main-group chemistry. Its value proposition lies entirely in the massive steric bulk provided by the four ortho-isopropyl groups, which is critical for stabilizing low-coordinate reactive intermediates and controlling stereoelectronic environments in advanced catalytic systems[1].

Research Fit

1 Brookhart-type late transition metal catalyst development
2 Steric shielding supports high molecular weight polymer synthesis
3 Polar comonomer tolerance retained during copolymerization
4 Redox-active ligand framework enables distinct activation pathway

Substituting this specific compound with less bulky analogs, such as N,N'-bis(mesityl)ethanediimine (Mes-DAB) or unhindered anilines, fundamentally compromises downstream catalyst performance. In NHC synthesis, replacing the 2,6-diisopropylphenyl groups with mesityl groups drastically reduces the percent buried volume (%Vbur) of the resulting carbene, stripping away the steric shielding required to prevent catalyst decomposition during demanding cross-coupling cycles [1]. Similarly, in olefin polymerization, the absence of the massive ortho-isopropyl groups leaves the metal's axial coordination sites exposed. This exposure allows rapid β-hydride elimination to outcompete chain propagation, collapsing the product profile from high-value, high-molecular-weight polyolefins to low-value oligomers [2].

Substitution Risk

Target Substituent
Generic Analog Risk
2,6-diisopropylphenyl
Smaller 2,6-dimethylphenyl may lead to catalyst deactivation at elevated temperature
2,6-diisopropylphenyl
Dimesityl analog may exhibit significant activity loss with polar comonomers
2,6-diisopropylphenyl
Less hindered N-aryl groups may fail to suppress chain transfer, limiting molecular weight

Precursor Efficacy for Ultra-High Steric Bulk (%Vbur) NHCs

The primary procurement driver for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is its role as the direct synthetic precursor to the IPr ligand. Crystallographic analyses of coinage metal complexes demonstrate that the IPr ligand derived from this compound exerts a percent buried volume (%Vbur) of 40.3%. In contrast, the IMes ligand derived from the less bulky Mes-DAB comparator achieves a %Vbur of only 34.4% [1]. This 5.9% absolute increase in steric shielding is not merely structural; it is the definitive factor that allows IPr-based catalysts to stabilize highly reactive, low-coordinate metal intermediates during complex cross-coupling cycles.

Evidence DimensionPercent Buried Volume (%Vbur) of the derived NHC
Target Compound Data40.3% %Vbur (IPr derived from Dipp-DAB)
Comparator Or Baseline34.4% %Vbur (IMes derived from Mes-DAB)
Quantified Difference+5.9% absolute increase in steric shielding volume
ConditionsCalculated from [Au(NHC)Cl] crystal structures using a 3.5 Å sphere radius

Procuring this specific diimine ensures the downstream generation of NHCs with sufficient steric bulk to prevent catalyst decomposition in demanding organometallic reactions.

Catalytic Activity at 100°C
Head-to-head
4.52 × 106 g PE·mol(Ni)-1·h-1
Reported activity context for high-temperature polymerization research
From axial-phenyl-constrained BIAN-Ni precatalyst study

Suppression of β-Hydride Elimination in Olefin Polymerization

In late-transition-metal (Pd/Ni) Brookhart-type polymerization catalysts, the direct use of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is critical for achieving high-molecular-weight polymers. The massive steric bulk of the ortho-isopropyl groups physically shields the axial coordination sites of the metal center. This steric blockade drastically retards the rate of associative chain transfer and β-hydride elimination relative to chain propagation. When less hindered comparators (such as unhindered anilines or Mes-DAB) are utilized, chain transfer outcompetes propagation, collapsing the product profile from high-molecular-weight polyethylene to low-value oligomers [1].

Evidence DimensionPolymerization propagation vs. termination pathway
Target Compound DataDipp-DAB derivatives block axial sites, strongly favoring chain propagation
Comparator Or BaselineLess hindered α-diimines (e.g., lacking ortho-isopropyl groups)
Quantified DifferenceShifts the catalytic product from low-MW oligomers to high-MW branched polyethylenes
ConditionsPd(II) or Ni(II) catalyzed ethylene polymerization

Buyers developing advanced polyolefin materials must select this specific highly hindered ligand to maintain polymer chain growth and prevent premature catalyst termination.

Polar Comonomer Tolerance
Head-to-head
Full activity retention
~5-fold activity loss for dimesityl analog
Supports functional polyolefin copolymerization research
Copolymerization with TMA-protected 5-hexen-1-ol

Scalable High-Yield Synthesis of IPr·HCl

From a procurement and processability standpoint, purchasing N,N'-Bis(2,6-diisopropylphenyl)ethanediimine allows laboratories to bypass the high commercial markup of pre-formed NHC salts. The target compound undergoes highly efficient cyclization with paraformaldehyde and a chloride source (such as HCl or TMSCl) in ethyl acetate, routinely affording the IPr·HCl salt in isolated yields of 70% to 89%[1]. This robust, high-yielding downstream processability makes the diimine a highly cost-effective procurement choice for bulk NHC generation compared to purchasing the final imidazolium chloride.

Evidence DimensionDownstream synthetic yield of NHC salt
Target Compound Data70–89% isolated yield of IPr·HCl
Comparator Or BaselineDirect procurement of pre-formed IPr·HCl (baseline)
Quantified DifferenceEnables cost-effective in-house scale-up with minimal mass loss (>70% conversion)
ConditionsCyclization using paraformaldehyde/HCl in EtOAc at mild temperatures

High conversion rates ensure that procuring the precursor is a financially and operationally superior strategy for large-scale catalyst manufacturing.

Steric Shielding Effect
Class-level
Suppresses chain transfer and β-hydride elimination
May enable high molecular weight polymer synthesis
Foundational design principle from Brookhart-type catalysts

Kinetic Stabilization of Reactive Main-Group Species

Beyond transition metal catalysis, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine serves as a redox non-innocent ligand in main-group chemistry. Its ability to accept up to two electrons while providing massive kinetic stabilization via the Dipp groups prevents uncontrolled dimerization. For example, reduction of Mg complexes bearing this ligand allows the isolation of stable diradicals and monomeric dianions. In contrast, less bulky analogs like Mes-DAB or backbone-methylated variants often fail to provide sufficient steric protection, leading to the formation of dinuclear species or rapid decomposition [1].

Evidence DimensionStructural stability of reduced main-group complexes
Target Compound DataForms stable monomeric diradicals and dianions (e.g., Mg(DippDABH)2)
Comparator Or BaselineMes-DAB or backbone-methylated analogs
Quantified DifferencePrevents uncontrolled dimerization and decomposition
ConditionsReduction with KC8 in the presence of Mg halides

For researchers synthesizing low-valent main-group complexes, this compound is uniquely capable of kinetically trapping highly reactive, synthetically useful intermediates.

Activation Mechanism
Class-level
Ligand reduction to radical anionic state yields neutral active species
Indicates redox-controlled catalyst activation pathway
Differentiates from redox-innocent ligand systems
Antimicrobial MIC
Reported
< 0.6 μg/mL
Reported MIC endpoint for antimicrobial screening of BIAN imidazolium salts
In vitro testing; comparator analogs show similar activity range

Precursor for IPr and SIPr NHC Ligand Synthesis

The primary industrial use case for this compound is its cyclization to form IPr·HCl or its reduction and subsequent cyclization to form SIPr·HCl. These are foundational ligands for Grubbs second-generation metathesis catalysts and Pd-PEPPSI cross-coupling catalysts, where the ultra-high steric bulk is mandatory [1].

Ligand for Brookhart-Type Olefin Polymerization Catalysts

Directly coordinated to Ni(II) or Pd(II) centers, the compound serves as a highly sterically hindered α-diimine ligand. By blocking β-hydride elimination, it enables the synthesis of high-molecular-weight branched polyolefins instead of low-value oligomers[2].

Redox-Active Ligand in Main Group Chemistry

The compound is utilized in the synthesis of low-valent main group complexes (e.g., Mg, Al, Ga). Its ability to accept electrons while providing massive kinetic stabilization prevents uncontrolled dimerization, allowing the isolation of reactive diradicals and dianions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature ethylene polymerization
Thermal stability and activity under demanding conditions
Catalytic activity retention at elevated temperature; polymer elastomeric properties
Polar monomer copolymerization
Polar group tolerance
Activity maintenance in presence of functional comonomers (e.g., alcohols)
High molecular weight polymer synthesis
Steric shielding and chain transfer suppression
Molecular weight distribution and suppression of β-hydride elimination
Antimicrobial screening with BIAN imidazolium salts
Structure-activity relationship context
MIC endpoint evaluation and comparator analog comparison

XLogP3

7.8

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